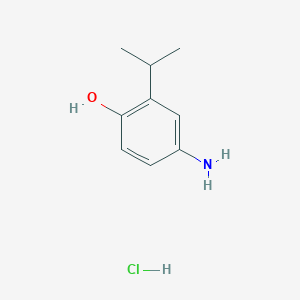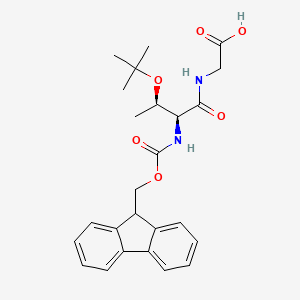
Fmoc-Thr(tBu)-Gly-OH
概要
説明
“Fmoc-Thr(tBu)-OH” is a derivative of threonine that is often used in solid-phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .
Synthesis Analysis
“Fmoc-Thr(tBu)-OH” is the standard reagent for coupling threonine into peptide sequences . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .Molecular Structure Analysis
The molecular weight of “Fmoc-Thr(tBu)-OH” is 397.5 . It is an N-Fmoc-O-t-butyl-L-threonine derivative .Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Physical and Chemical Properties Analysis
“Fmoc-Thr(tBu)-OH” has a molecular weight of 397.46 . It appears as a solid and its solubility in DMSO is 90 mg/mL (ultrasonic) . The storage conditions recommended are powder at -20°C for 3 years and at 4°C for 2 years .科学的研究の応用
Synthesis of Collagen Peptides : Fmoc-Thr(tBu)-Gly-OH is used in the synthesis of collagen peptides. A study by Ottl, Musiol, and Moroder (1999) highlighted the challenges in purifying synthetic collagen peptides with larger numbers of Gly-Pro-Hyp repeats. They explored the use of Fmoc-Gly-Pro-Hyp(tBu)-OH and Fmoc-Pro-Hyp-Gly-OH synthons, finding improved quality in crude products and better yields of collagen-type peptides (Ottl, Musiol, & Moroder, 1999).
Asymmetric Synthesis of Amino Acid Derivatives : Tokairin et al. (2018) developed new routes for preparing (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives, key components of cytotoxic marine peptides, suitable for Fmoc-SPPS. They synthesized Fmoc-(R)-allo-Thr-OH starting from (S)-Thr(tBu)-OH (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).
Peptide Coupling in Solid Phase Synthesis : Gobbo et al. (1988) described the synthesis of a protected glycotetrapeptide using a stepwise coupling strategy that involved this compound. This study exemplifies the application of this compound in complex peptide synthesis processes (Gobbo, Biondi, Filira, Rocchi, & Lucchini, 1988).
Self-Assembly in Material Science : Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc-Thr(tBu)-OH and its applications in nanotechnology and material science. They observed controlled morphological changes in self-assembled structures, which can be significant for designing novel architectures (Kshtriya, Koshti, & Gour, 2021).
Racemization Studies in Peptide Synthesis : Fenza et al. (1998) studied the racemization of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis. Understanding these racemization processes is crucial for improving the accuracy and efficiency of peptide synthesis (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Solid Phase Synthesis of Phosphoserine Peptides : Shapiro et al. (1996) developed a method for solid-phase peptide synthesis (SPPS) of serine phosphopeptides using a combination of Fmoc and Alloc strategies. This included the synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease (Shapiro, Büchler, Dalvit, Fernandez, Gómez‐Lor, Pombo-Villar, Stauss, & Swoboda, 1996).
Safety and Hazards
“Fmoc-Thr(tBu)-OH” is classified as having acute aquatic toxicity (Category 1) and chronic aquatic toxicity (Category 1) . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release into the environment, collect spillage, wear protective gloves/eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .
将来の方向性
The Fmoc/tBu solid-phase synthesis is gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This suggests a future direction towards more environmentally friendly practices in the synthesis of these molecules .
作用機序
Target of Action
The primary target of Fmoc-Thr(tBu)-Gly-OH is proteins and enzymes . The compound is used in solid-phase peptide synthesis, a method used to create peptides, which are short chains of amino acids. These peptides can then interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
this compound interacts with its targets through a process known as self-assembly . At lower concentrations, it forms spherical structures, which change to dumb-bell shapes at higher concentrations. When heated, these structures change to rods or elongated dumb-bell-rod like morphologies . This ability to change shape allows this compound to interact with a variety of targets in different ways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its self-assembly into different structures is influenced by concentration and temperature . Additionally, factors such as pH and the presence of other molecules could potentially influence its interactions with proteins and enzymes.
生化学分析
Biochemical Properties
Fmoc-Thr(tBu)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used as a building block in SPPS, where it undergoes coupling reactions to form peptide chains . The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in subsequent coupling reactions . The tert-butyl group is removed under acidic conditions, freeing the hydroxyl group of threonine for further reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. In laboratory settings, peptides synthesized using this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, peptides containing threonine residues can interact with kinases and phosphatases, affecting phosphorylation events and downstream signaling pathways . Additionally, these peptides can be used to study protein-protein interactions and their impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical reactions. The Fmoc group protects the amino group of threonine during peptide synthesis, preventing unwanted side reactions . Upon removal of the Fmoc group, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds . The tert-butyl group protects the hydroxyl group of threonine, which can be involved in hydrogen bonding and other interactions within the peptide structure . These protective groups ensure the correct assembly of peptide chains and maintain the integrity of the synthesized peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the protective groups may degrade, leading to changes in the reactivity and functionality of the compound . Long-term studies have shown that peptides synthesized using this compound maintain their stability and biological activity when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is well-tolerated at low to moderate doses, with minimal toxic or adverse effects . At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at higher concentrations . These findings highlight the importance of optimizing dosage levels in experimental settings to minimize potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and regulate peptide turnover . Additionally, this compound can influence metabolic flux by modulating the availability of amino acids and other metabolites . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles . These localization patterns are essential for its role in peptide synthesis and other biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, peptides containing threonine residues may be targeted to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification . These localization patterns are critical for the proper functioning of peptides and proteins synthesized using this compound .
特性
IUPAC Name |
2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHJBCZJAUZLV-QRQCRPRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


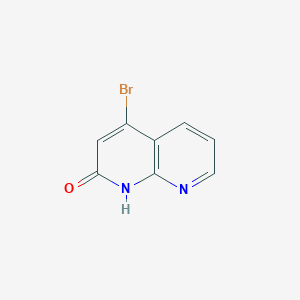

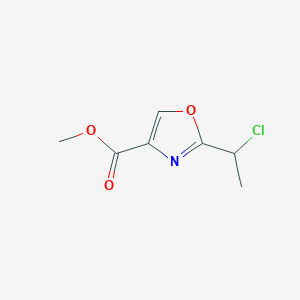
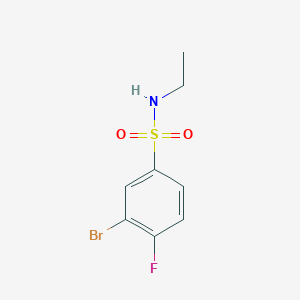

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)
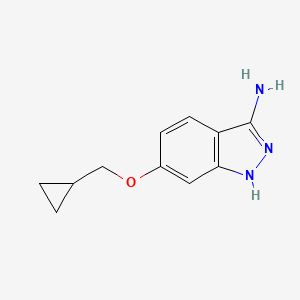
![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)


